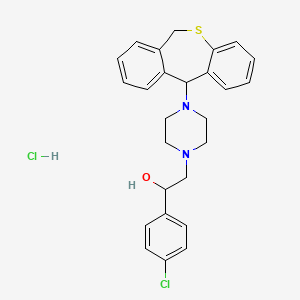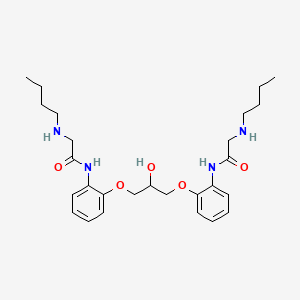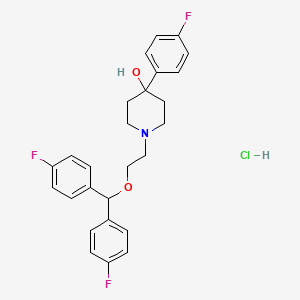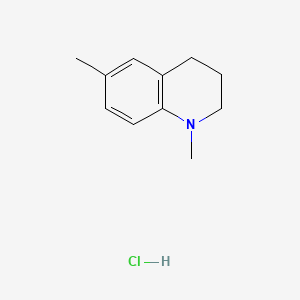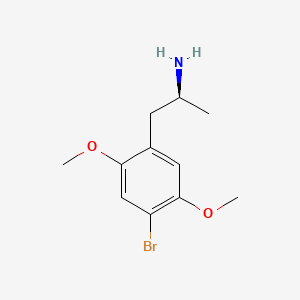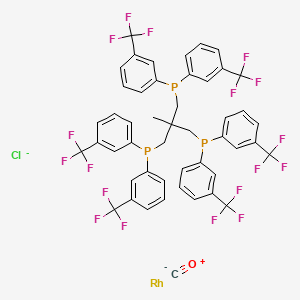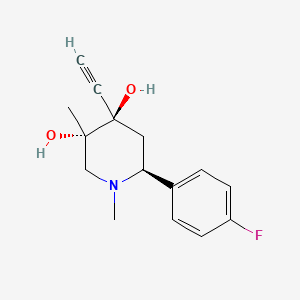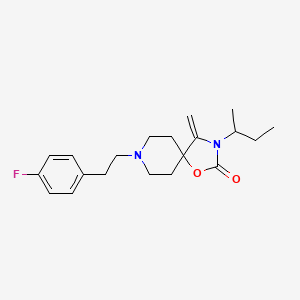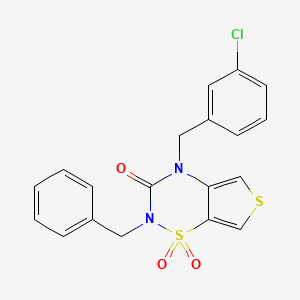
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno-thiadiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 3-chlorophenyl and phenylmethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts in various chemical reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Used as probes to study biological processes.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
Mechanism of Action
The mechanism of action of thieno-thiadiazine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their anticancer properties.
Thiadiazoles: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Benzothiadiazines: Used in the development of diuretic drugs.
Uniqueness
The unique combination of the thieno-thiadiazine ring system with the 3-chlorophenyl and phenylmethyl substituents may confer specific biological activities and properties that distinguish it from other similar compounds.
Conclusion
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
214916-27-5 |
|---|---|
Molecular Formula |
C19H15ClN2O3S2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-benzyl-4-[(3-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-8-4-7-15(9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-5-2-1-3-6-14/h1-9,12-13H,10-11H2 |
InChI Key |
UTUNXHDUZCLGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)


